- A Novel Application of a Pd(0)-Catalyzed Nucleophilic Substitution Reaction to the Regio- and Stereoselective Synthesis of Lactam Analogues of the Epothilone Natural ProductsJournal of the American Chemical Society, 2000, 122(37), 8890-8897,
Cas no 90600-20-7 ((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid)

90600-20-7 structure
اسم المنتج:(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
كاس عدد:90600-20-7
وسط:C10H17NO4
ميغاواط:215.24628329277
MDL:MFCD01320851
CID:61428
PubChem ID:2734487
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
- (S)-N-tert-Butoxycarbonyl-2-amino-4-pentenoic acid
- (S)-N-Boc-Allylglycine
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
- Boc-(S)-2-Allylglycine
- Boc-(S)-2-amino-4- pentenoic acid
- Boc-L-Allylglycine
- L-Boc-Allylglycine
- N-Boc-L-Allylglycine
- Boc-alpha-Allyl-L-Gly
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-
- (S)-2-(tert-butoxycarbonylamino)pent-4-enoic acid
- Boc-D-Allylglycine
- (S)-2-Boc-AMino-4-pentenoic acid
- BOC-A-Allyl-L-Gly
- (S)-N-Boc-2-Allylglycine
- (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pentenoic acid (ACI)
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- (ZCI)
- (2S)-2-[[(tert-Butoxy)carbonyl]amino]pent-4-enoic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-4-pentenoic acid
- N-(tert-Butoxycarbonyl)-(S)-allylglycine
- N-Boc-(S)-2-allylglycine
- N-tert-Butoxycarbonyl-L-allylglycine
- (2S)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-4-pentenoic acid
- EN300-1178120
- (s)-2-(n-tert-butoxycarbonylamino)-4-pentenoic acid
- PD197007
- 2-(S)-tert-butoxycarbonylamino-pent-4-enoic acid
- SCHEMBL212772
- A inverted exclamation mark-allyl-L-Gly
- Boc-
- (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoic acid
- AKOS015891330
- CS-W018836
- (2s)-2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid
- SCHEMBL2728681
- 90600-20-7
- BUPDPLXLAKNJMI-ZETCQYMHSA-N
- (S)-2-tert-butoxycarbonylamino-pent-4-enoic acid
- HY-W018050
- (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid
- MFCD01320851
- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoicacid
- A inverted exclamation mark-allyl-D-Gly
- AS-14669
- DTXSID40370330
- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
-
- MDL: MFCD01320851
- نواة داخلي: 1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
- مفتاح Inchi: BUPDPLXLAKNJMI-ZETCQYMHSA-N
- ابتسامات: [C@@H](C(=O)O)(CC=C)NC(=O)OC(C)(C)C
حساب السمة
- نوعية دقيقة: 215.11600
- النظائر كتلة واحدة: 215.116
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 15
- تدوير ملزمة العد: 6
- تعقيدات: 255
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 75.6
- تهمة السطحية: -1
- إكسلوغ 3: 2.3
الخصائص التجريبية
- اللون / الشكل: Not available
- كثيف: 1.1835 (rough estimate)
- نقطة انصهار: No data available
- نقطة الغليان: 334.3°C at 760 mmHg
- نقطة الوميض: 166.7±25.9 °C
- انكسار: 1.4610 (estimate)
- بسا: 66.84000
- لوغب: 1.49410
- دوران محددة: 10.5 º (c=1, methanol)
- الذوبان: Not available
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H319-H335
- تحذير: P261; P271; P304+P340; P312; P403+P233; P405; P501
- تعليمات السلامة: S24/25
- ظروف التخزين:Sealed in dry,2-8°C
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid بيانات الجمارك
- رمز النظام المنسق:2924199090
- بيانات الجمارك:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0984368-25g |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 25g |
$555 | 2023-09-03 | |
MedChemExpress | HY-W018050-500mg |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | ≥97.0% | 500mg |
¥550 | 2024-04-16 | |
abcr | AB335084-10 g |
(S)-N-Boc-allylglycine, 95% (Boc-L-Gly(Allyl)-OH); . |
90600-20-7 | 95% | 10 g |
€415.60 | 2023-07-19 | |
Chemenu | CM100653-10g |
Boc-L-Allylglycine |
90600-20-7 | 97% | 10g |
$299 | 2021-06-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 089655-1g |
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 1g |
2568.0CNY | 2021-07-15 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S56930-250mg |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 250mg |
¥136.0 | 2021-09-04 | ||
TRC | B600500-500mg |
N-Boc-L-Allylglycine |
90600-20-7 | 500mg |
$ 92.00 | 2023-09-08 | ||
eNovation Chemicals LLC | D583258-4.43g |
(S)-N-Boc-allylglycine |
90600-20-7 | 97% | 4.43g |
$315 | 2024-05-24 | |
Chemenu | CM100653-25g |
Boc-L-Allylglycine |
90600-20-7 | 97% | 25g |
$299 | 2024-07-20 | |
MedChemExpress | HY-W018050-250mg |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | ≥97.0% | 250mg |
¥400 | 2024-04-16 |
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 10 min, rt; 18 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4
1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4
المراجع
- Systematic Study of the Synthesis of Macrocyclic Dipeptide β-Turn Mimics Possessing 8-, 9-, and 10- Membered Rings by Ring-Closing MetathesisJournal of Organic Chemistry, 2005, 70(10), 3838-3844,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
المراجع
- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteriaEuropean Journal of Medicinal Chemistry, 2018, 151, 98-109,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water
المراجع
- Synthesis of [1,2-13C2,15N]-L-homoserine and its incorporation by the PKS-NRPS system of Fusarium moniliforme into the mycotoxin fusarin CChemBioChem, 2007, 8(1), 46-50,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
المراجع
- Enantiopure Cα-tetrasubstituted α-amino acids. Chemo-enzymatic synthesis and application to turn-forming peptidesTetrahedron, 2001, 57(30), 6567-6577,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 15 min, 0 °C; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
المراجع
- Experimental Determination of Zinc Isotope Fractionation in Complexes with the Phytosiderophore 2'-Deoxymugeneic Acid (DMA) and Its Structural Analogues, and Implications for Plant Uptake MechanismsEnvironmental Science & Technology, 2017, 51(1), 98-107,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Solvents: 1,4-Dioxane , Water ; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
المراجع
- Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugatesEuropean Journal of Medicinal Chemistry, 2010, 45(1), 219-226,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
المراجع
- Insight into Transannular Cyclization Reactions To Synthesize Azabicyclo[X.Y.Z]alkanone Amino Acid Derivatives from 8-, 9-, and 10-Membered Macrocyclic Dipeptide LactamsJournal of Organic Chemistry, 2015, 80(10), 4904-4918,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
المراجع
- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch LinkerOrganic Letters, 2021, 23(14), 5440-5444,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Quinidine , Aluminum isopropoxide , Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 12 h, rt
المراجع
- Modified N-acyl-homoserine lactones as chemical probes for the elucidation of plant-microbe interactionsOrganic & Biomolecular Chemistry, 2013, 11(40), 6994-7003,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Water
المراجع
- Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide: L-allylglycine and N-Boc-L-allylglycine (acetamide, 2-amino-N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, [R-(R*,R*)]-; 4-pentenoic acid, 2-amino-, (S)- and 4-pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-)Organic Syntheses, 1999, 76, 57-76,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Ammonia Solvents: Dimethylformamide , Water ; 3 h, pH 8, 40 °C
1.2 Reagents: Citric acid ; pH 3
1.2 Reagents: Citric acid ; pH 3
المراجع
- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acidsOrganic & Biomolecular Chemistry, 2019, 17(35), 8079-8082,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 0 °C
المراجع
- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene HydrofunctionalizationJournal of the American Chemical Society, 2017, 139(44), 15576-15579,
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Raw materials
- 4-Pentenamide,2-amino-N-[(1R,2R)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-, (2S)-
- L-Allylglycine HCl
- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
- Di-tert-butyl dicarbonate
- (S)-2-Allylglycine
- Carbamic acid, N-[(1S)-1-[[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]carbonyl]-3-buten-1-yl]-, 1,1-dimethylethyl ester
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propenyl ester
- ethyl 2-{(tert-butoxy)carbonylamino}pent-4-enoate
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Preparation Products
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid الوثائق ذات الصلة
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
2. Book reviews
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:90600-20-7)(S)-N-Boc-allylglycine

نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار
Amadis Chemical Company Limited
(CAS:90600-20-7)(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid

نقاء:99%/99%/99%
كمية:10g/25g/100g
الأسعار ($):168.0/418.0/1477.0